molecular formula C8H6BrNO B1288941 4-Bromoisoindolin-1-one CAS No. 337536-15-9

4-Bromoisoindolin-1-one

Cat. No.: B1288941
CAS No.: 337536-15-9
M. Wt: 212.04 g/mol
InChI Key: TYRICULVJRGSTL-UHFFFAOYSA-N
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Description

4-Bromoisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C8H6BrNO and a molecular weight of 212.043 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoindolin-1-one can be synthesized through a multi-step process. One common method involves the following steps :

    Bromination: Methyl 3-bromo-2-(bromomethyl)benzoate is synthesized by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the isoindolinone structure.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The ketone functionality at the 1-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromoisoindolin-1-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules, including inhibitors targeting specific enzymes.

    Medicine: It is involved in the development of pharmaceutical compounds, such as inhibitors of type 1 methionyl-tRNA synthetase, which play a crucial role in protein synthesis and disease pathways.

    Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

4-Bromoisoindolin-1-one can be compared with other similar compounds within the isoindoline family :

    4-Chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoroisoindolin-1-one: Similar structure but with a fluorine atom instead of bromine.

    4-Iodoisoindolin-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 4-position in this compound confers unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and pharmaceutical research .

Biological Activity

4-Bromoisoindolin-1-one (CAS No: 337536-15-9) is a synthetic organic compound belonging to the isoindoline family. Its unique structure, characterized by a bromine atom at the 4-position and a ketone functional group at the 1-position, renders it a valuable intermediate in various pharmaceutical applications. This article explores its biological activity, focusing on its role as an inhibitor in different disease pathways, particularly in hepatitis C and cancer.

  • Molecular Formula : C8H6BrNO
  • Molecular Weight : 212.043 g/mol
  • Boiling Point : 448.9 ± 45.0 °C at 760 mm Hg
  • Flash Point : 225.3 ± 28.7 °C

Inhibition of Hepatitis C Virus (HCV)

This compound is notably recognized for its role in synthesizing Vaniprevir, an approved antihepatitis C drug. It functions as an inhibitor of the HCV NS3/4A protease, which is crucial for viral replication. The compound reversibly binds to the NS3/4A protease, inhibiting the cleavage of HCV precursor proteins and thereby disrupting the viral life cycle .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer treatment. It has been identified as a kinase inhibitor, impacting various signaling pathways associated with tumor growth and proliferation. For instance, it has shown promising results in inhibiting MetRS (Methionyl-tRNA synthetase), which is implicated in protein synthesis and several disease pathways, including cancer .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity across various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively inhibit cell growth and induce apoptosis in cancer cells .

Case Study: Inhibition of FLT3

In a focused study on FLT3 inhibitors for acute myeloid leukemia treatment, derivatives synthesized from this compound displayed potent inhibitory effects with IC50 values in the low nanomolar range. This highlights its potential as a lead compound for developing novel therapeutics targeting FLT3 .

Table of Biological Activities

ActivityTarget/PathwayReference
HCV NS3/4A InhibitionHepatitis C Virus
MetRS InhibitionProtein Synthesis
Antiproliferative ActivityVarious Cancer Cell Lines
FLT3 InhibitionAcute Myeloid Leukemia

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromoisoindolin-1-one, and how can experimental reproducibility be ensured?

  • Methodological Answer : Prioritize multi-step synthesis protocols with clear documentation of reaction conditions (solvent, temperature, catalysts). Use Design of Experiments (DoE) to optimize yield and purity. For reproducibility, include detailed procedures for purification (e.g., column chromatography, recrystallization) and validate each step using spectroscopic data (e.g., 1^1H NMR, 13^{13}C NMR). Ensure raw data for all synthesized batches are archived in supplementary materials .

Q. Which characterization techniques are critical to confirm the identity and purity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • Spectroscopy : NMR (1^1H, 13^{13}C) for structural confirmation; IR to validate functional groups.
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade material).
  • Elemental Analysis : Quantify C, H, N, and Br content to verify stoichiometry.
  • Melting Point : Compare with literature values to detect impurities.
    New compounds require full characterization, while known compounds should reference prior data .

Q. How can researchers assess the stability of this compound under varying storage or reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and track byproducts using LC-MS. For reaction stability, perform kinetic studies under inert atmospheres (e.g., N2_2) and acidic/basic conditions to identify decomposition pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved across studies?

  • Methodological Answer :

  • Systematic Reanalysis : Replicate experiments using identical conditions (solvent, concentration, instrument calibration).
  • Cross-Validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts).
  • Meta-Analysis : Apply heterogeneity metrics (e.g., I2^2 statistic) to quantify variability in reported data and identify outliers .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate reaction mechanisms. Monitor intermediates via in-situ techniques (e.g., FTIR, Raman spectroscopy). Pair experimental data with DFT calculations to map transition states and predict regioselectivity .

Q. How should researchers design experiments to address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines, incubation times, and controls (e.g., positive/negative controls for enzyme inhibition).
  • Purity Verification : Ensure analogs are re-purified to >98% before bioassays.
  • Dose-Response Curves : Generate IC50_{50}/EC50_{50} values with 95% confidence intervals to quantify potency variability .

Q. What strategies are effective in resolving contradictions in regioselectivity outcomes during functionalization of this compound?

  • Methodological Answer :

  • Computational Modeling : Predict site-specific reactivity using frontier molecular orbital (FMO) theory.
  • Isotopic Labeling : Track substituent migration via 13^{13}C-labeled intermediates.
  • Crystallography : Compare X-ray structures of products to confirm regiochemical assignments .

Q. How can meta-analytical frameworks be applied to synthesize findings from fragmented studies on this compound’s physicochemical properties?

  • Methodological Answer : Use PRISMA guidelines to systematically collate data. Calculate pooled estimates for properties like solubility or logP using random-effects models. Assess heterogeneity with Cochran’s Q-test and I2^2 to determine if discrepancies arise from methodological differences or true variability .

Q. Tables for Key Data Synthesis

Table 1 : Common Characterization Data for this compound

TechniqueTypical Values/PeaksCritical Parameters
1^1H NMRδ 7.50–7.70 (m, aromatic H), δ 4.30–4.50 (s, NH)Solvent: CDCl3_3, 400 MHz
HPLC Retention8.2 min (C18 column, 70:30 H2_2O:MeOH)Flow rate: 1.0 mL/min
Melting Point152–154°CHeating rate: 1°C/min

Table 2 : Strategies to Address Data Contradictions

Issue TypeResolution MethodReferences
Spectral VariabilityReplicate under controlled conditions; DFT validation
Biological PotencyStandardize assays; purity re-assessment
Synthetic YieldDoE optimization; meta-analysis of protocols

Properties

IUPAC Name

4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRICULVJRGSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619878
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-15-9
Record name 4-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoindolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 25 mL microwave tube 3-bromo-2-bromomethyl-benzoic acid methyl ester is dissolved in methanol (15 mL) and mixed with 7.0M methanolic ammonia (6.3 mL) and 17.0M aqueous ammonia (7.3 mL). The microwave tube is sealed and the mixture is stirred overnight at room temperature. The precipitate formed is filtered out and washed with cold water, then dried under vacuum to afford the title compound.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-bromo-2-(bromomethyl)benzoate (1.28 g) was dissolved in a 11% solution of ammonia in methanol-THF mixed solution (3:2, 25 ml) and the mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was washed with saturated brine. Recrystallization from ethyl acetate-hexane gave the title compound (671 mg, 76%) as colorless needle crystals.
Quantity
1.28 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
methanol THF
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (27 mmol) in THF (100 mmol) was added ammonium hydroxide (9 mL) dropwise at rt. The reaction mixture was allowed to stir overnight and then diluted with 30 mL of water. The solution was extracted with DCM, dried over Na2SO4, filtered and concentrated to give 4-bromoisoindolin-1-one (5.20 g, 91%).
Quantity
27 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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